molecular formula C6H7ClN2O4S B3098871 methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1346270-23-2

methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B3098871
CAS RN: 1346270-23-2
M. Wt: 238.65 g/mol
InChI Key: YVQPLHRRAPOQAZ-UHFFFAOYSA-N
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Description

“Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-COOCH3) .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of a 3-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonyl isocyanate . Please consult with a synthetic chemist for a more accurate synthesis pathway.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The chlorosulfonyl group is a good leaving group, so it could undergo nucleophilic substitution reactions . The ester group could undergo hydrolysis, transesterification, or other common reactions of esters.

Scientific Research Applications

  • Synthesis of Heterocycles : This compound is used in the synthesis of novel heterocycles such as thieno[2,3-c]pyrazoles, which have potential applications in pharmaceuticals and agrochemicals (Haider et al., 2005).

  • Crystal Structure Analysis : Studies involving the crystal structure of related pyrazole derivatives provide insights into the molecular arrangement and potential applications in materials science (Saeed, Arshad, & Flörke, 2012).

  • Development of Analgesic Agents : Pyrazole derivatives, closely related to methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate, have been investigated for their potential as novel analgesic agents (Machado et al., 2009).

  • Research in Coordination Chemistry : This compound is also studied in the context of coordination chemistry, specifically in synthesizing coordination polymers with metal ions, which could have applications in catalysis and materials science (Cheng et al., 2017).

  • Antimicrobial and Anticancer Research : Some derivatives of this compound have been evaluated for their antimicrobial and anticancer activities, indicating its potential use in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

The mechanism of action of this compound is unknown as it is not associated with any known biological activity .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

methyl 3-chlorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQPLHRRAPOQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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